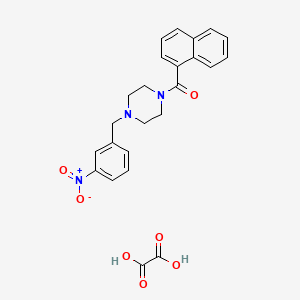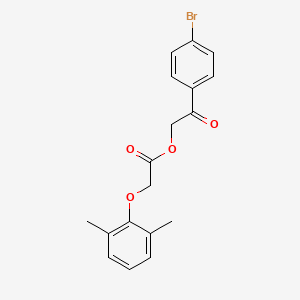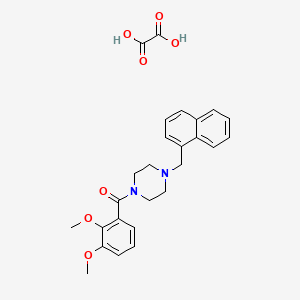
1-(1-naphthoyl)-4-(3-nitrobenzyl)piperazine oxalate
Description
Synthesis Analysis
The synthesis of related naphthoyl and nitrobenzyl piperazine derivatives involves multi-step chemical reactions, starting from basic aromatic compounds and incorporating specific functional groups through reactions such as alkylation, acidulation, and reduction of nitro groups. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with similarities in its chemical structure, is achieved from 2,6-dichloro-nitrobenzene and piperazine through a sequence of reactions yielding a total yield of 48.2% (Quan, 2006). While not directly related to the synthesis of 1-(1-naphthoyl)-4-(3-nitrobenzyl)piperazine oxalate, this example showcases the complexity and the types of reactions involved in synthesizing such compounds.
Molecular Structure Analysis
Molecular structure analysis involves determining the conformation and configuration of molecules. Studies on similar compounds, like 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, reveal that the piperazine ring adopts a slightly distorted chair conformation, with various substituents influencing the overall molecular geometry and electronic distribution (Kavitha et al., 2013). These insights into conformational preferences are crucial for understanding the reactivity and interaction potential of “1-(1-naphthoyl)-4-(3-nitrobenzyl)piperazine oxalate”.
Chemical Reactions and Properties
The chemical reactivity of a compound like “1-(1-naphthoyl)-4-(3-nitrobenzyl)piperazine oxalate” can be inferred from its functional groups. Nitro compounds are known for their reactivity in reduction reactions, while the piperazine moiety often engages in nucleophilic substitution reactions. Research on similar compounds outlines a broad spectrum of chemical behaviors, from participating in cycloaddition reactions to serving as ligands in coordination chemistry, indicating a versatile chemical reactivity profile (Wirth, Barth, & Lorenz, 2012).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are fundamental for the characterization of chemical compounds. These properties depend significantly on the molecular structure and can influence the compound's application and handling. While specific data on “1-(1-naphthoyl)-4-(3-nitrobenzyl)piperazine oxalate” is not directly available, studies on related compounds provide a foundation for understanding how structural elements like piperazine rings and nitro substituents affect physical properties (Subashini & Periandy, 2017).
properties
IUPAC Name |
naphthalen-1-yl-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3.C2H2O4/c26-22(21-10-4-7-18-6-1-2-9-20(18)21)24-13-11-23(12-14-24)16-17-5-3-8-19(15-17)25(27)28;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXGOJCVSVOIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B4014780.png)


![1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B4014814.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4014833.png)
![1-({1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methyl)-2-pyrrolidinone bis(trifluoroacetate) (salt)](/img/structure/B4014834.png)
![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4014837.png)

![11-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014859.png)

![11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014865.png)